molecular formula C8H16N4O2 B13716352 5-Azido-N-(2-methoxyethyl)pentanamide

5-Azido-N-(2-methoxyethyl)pentanamide

Cat. No.: B13716352
M. Wt: 200.24 g/mol
InChI Key: WUTPIZSOARABLB-UHFFFAOYSA-N
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Description

5-Azido-N-(2-methoxyethyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone functionalized with an azido (-N₃) group at the 5th position and a 2-methoxyethyl substituent on the amide nitrogen. The azido group confers high reactivity, particularly in bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the methoxyethyl moiety enhances solubility in polar solvents and may influence pharmacokinetic properties such as metabolic stability . This compound is frequently utilized in proteolysis-targeting chimeras (PROTACs) and drug-conjugation strategies due to its dual functionality .

Properties

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

5-azido-N-(2-methoxyethyl)pentanamide

InChI

InChI=1S/C8H16N4O2/c1-14-7-6-10-8(13)4-2-3-5-11-12-9/h2-7H2,1H3,(H,10,13)

InChI Key

WUTPIZSOARABLB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-(2-methoxyethyl)pentanamide typically involves the introduction of an azido group into a pre-existing pentanamide structure. One common method is the nucleophilic substitution reaction where a halogenated pentanamide reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Azido-N-(2-methoxyethyl)pentanamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

    Reduction: Formation of 5-amino-N-(2-methoxyethyl)pentanamide.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

5-Azido-N-(2-methoxyethyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Azido-N-(2-methoxyethyl)pentanamide depends on the specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

5-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide

  • Structural Differences : Replaces the methoxyethyl group with a 2,6-dioxopiperidin-3-yl-substituted isoindole moiety.
  • Functional Impact : The dioxopiperidinyl group enhances binding to cereblon (CRBN), a key E3 ubiquitin ligase in PROTACs, enabling targeted protein degradation .
  • Reactivity : Similar azide reactivity but distinct biological targeting due to the isoindole-dioxopiperidine scaffold .

5-Azido-N-(2-(3-isocyanopropanamido)ethyl)pentanamide

  • Structural Differences: Features an isocyanopropanamido-ethyl group instead of methoxyethyl.
  • Functional Impact: The isonitrile group enables alternative bioorthogonal ligation (e.g., with chlorooximes), expanding utility in non-copper-catalyzed reactions .

17-Azido-N-(2-(2,6-dioxopiperidinyl)-1,3-dioxoisoindolin)pentanamide

  • Structural Differences : Longer carbon chain (C17 vs. C5) and distinct substitution pattern.
  • Functional Impact : Increased lipophilicity alters cellular permeability but may reduce aqueous solubility .

Methoxyethyl-Containing Analogues

N-[1-(2-Methoxyethyl)piperidin-4-yl]pentanamide

  • Structural Differences : Replaces the azido group with a piperidinyl ring.

Dimethyl(2-methoxyethyl)phosphoramidate

  • Structural Differences : Phosphoramidate backbone instead of pentanamide.
  • Functional Impact : Used in oligonucleotide synthesis; the methoxyethyl group improves hydrolytic stability compared to unsubstituted phosphoramidates .

Chain-Length Variants

N-(2-acetylphenyl)pentanamide

  • Structural Differences : Shorter chain (C5 vs. longer/shorter analogues like C4 or C6).
  • Functional Impact : Optimal chain length balances solubility and receptor binding; C5 derivatives exhibit superior anti-inflammatory activity compared to C4/C6 analogues .

Key Comparative Data

Compound Azido Group Methoxyethyl Group Key Applications Unique Properties
5-Azido-N-(2-methoxyethyl)pentanamide Yes Yes PROTACs, drug conjugation Balanced solubility and bioorthogonal reactivity
5-Azido-N-[2-(2,6-dioxopiperidin-3-yl)... Yes No Targeted protein degradation CRBN-binding for ubiquitination
N-[1-(2-Methoxyethyl)piperidin-4-yl]... No Yes CNS drug candidates Enhanced BBB penetration
N-(2-acetylphenyl)pentanamide No No Anti-inflammatory research Chain-length-dependent activity

Research Findings and Mechanistic Insights

  • Reactivity: The azido group in this compound enables efficient conjugation with alkynes, but its methoxyethyl group reduces nonspecific protein binding compared to hydrophobic analogues like 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)...pentanamide .
  • Solubility : LogP values for azido-pentanamides range from 1.2–3.5, with the methoxyethyl derivative (LogP ≈ 1.8) showing optimal balance between membrane permeability and aqueous solubility .
  • Biological Activity : In PROTACs, the methoxyethyl group mitigates off-target effects by minimizing hydrophobic interactions, while the azido group allows modular payload attachment .

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